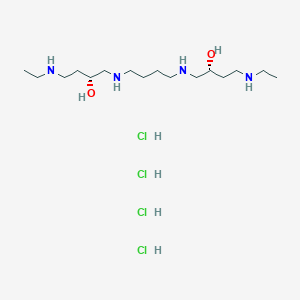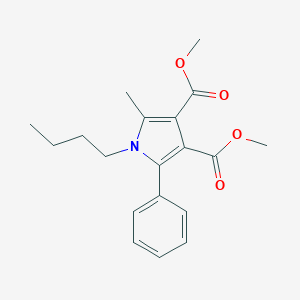
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the pyrrole family of organic compounds and has been shown to have a range of interesting properties. In
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and could potentially be used in the development of new cancer treatments.
Effets Biochimiques Et Physiologiques
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has activity against cancer cells, bacterial and viral infections. Additionally, the compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester in lab experiments is its potential as a new drug candidate. The compound has been shown to have activity against a range of diseases and could potentially be used in the development of new treatments. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound can be complex and time-consuming, which could limit its use in certain studies.
Orientations Futures
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester. One area of interest is in the development of new drugs for the treatment of cancer and bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, the synthesis of the compound could be optimized to make it more readily available for use in scientific research.
Méthodes De Synthèse
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester can be synthesized using a variety of methods. One common method involves the reaction of pyrrole with butyl acrylate and benzaldehyde in the presence of a catalyst. Another method involves the reaction of pyrrole with dimethyl malonate and benzaldehyde in the presence of a base. These methods have been shown to be effective in producing the compound in high yields.
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has a range of potential scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against cancer cells and could potentially be used in the development of new cancer treatments. Additionally, the compound has been shown to have activity against bacterial and viral infections, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
Numéro CAS |
162151-94-2 |
|---|---|
Nom du produit |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester |
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
dimethyl 1-butyl-2-methyl-5-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-5-6-12-20-13(2)15(18(21)23-3)16(19(22)24-4)17(20)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
Clé InChI |
ZWDUMKJFZANDEY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
SMILES canonique |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Autres numéros CAS |
162151-94-2 |
Synonymes |
dimethyl 1-butyl-2-methyl-5-phenyl-pyrrole-3,4-dicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



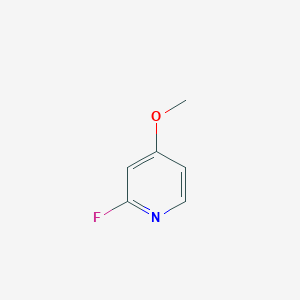
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
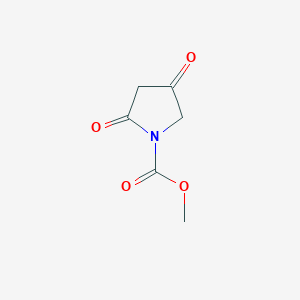
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
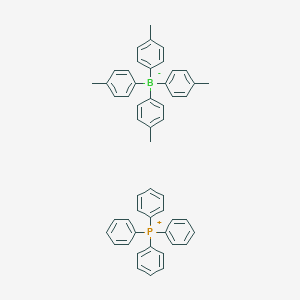
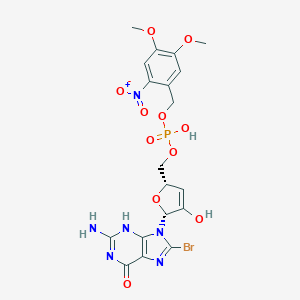
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
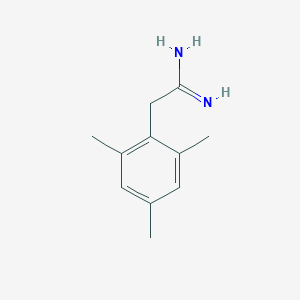
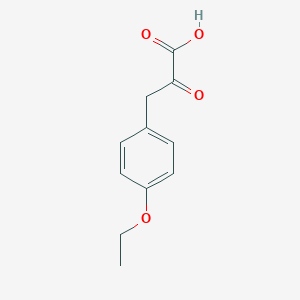
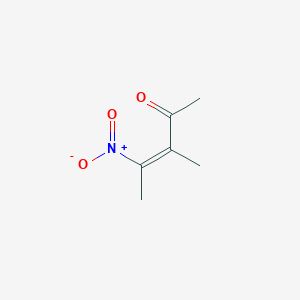
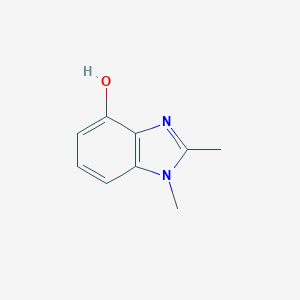
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
